Methyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate

Description

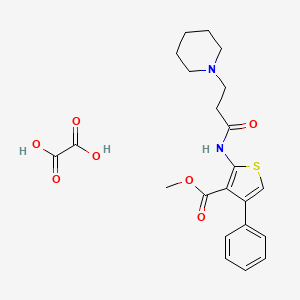

Methyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate is a thiophene-based small molecule featuring a methyl ester at position 3, a phenyl group at position 4, and a propanamido side chain substituted with a piperidine ring at position 2 of the thiophene core. The oxalate counterion enhances crystallinity and solubility, which is critical for pharmaceutical applications. Its synthesis likely involves palladium-catalyzed coupling reactions, as seen in structurally related compounds (e.g., Suzuki-Miyaura coupling for boronic acid derivatives) .

Properties

IUPAC Name |

methyl 4-phenyl-2-(3-piperidin-1-ylpropanoylamino)thiophene-3-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S.C2H2O4/c1-25-20(24)18-16(15-8-4-2-5-9-15)14-26-19(18)21-17(23)10-13-22-11-6-3-7-12-22;3-1(4)2(5)6/h2,4-5,8-9,14H,3,6-7,10-13H2,1H3,(H,21,23);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZZGFRGGPSZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3CCCCC3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.

Attachment of the Piperidine Moiety: The piperidine group is often introduced via nucleophilic substitution, where a piperidine derivative reacts with a suitable leaving group on the thiophene ring.

Formation of the Carboxylate Ester: The esterification of the carboxylic acid group on the thiophene ring with methanol in the presence of an acid catalyst yields the methyl ester.

Oxalate Formation: Finally, the oxalate salt is formed by reacting the ester with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The piperidine moiety is a common feature in many biologically active compounds, suggesting potential pharmacological applications. It could be investigated for its activity against various biological targets.

Medicine

Given its structural features, this compound might exhibit activity as an analgesic, anti-inflammatory, or antimicrobial agent. Research could focus on its efficacy and safety in these roles.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as a precursor for the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The piperidine ring could interact with receptor sites in the nervous system, influencing neurotransmitter activity.

Comparison with Similar Compounds

Ethyl 2-[3-(4-Methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8)

Structural Differences :

- Ester Group : Ethyl ester (CAS 156724-46-8) vs. methyl ester (target compound).

- Amine Substituent : 4-Methylpiperazine (CAS 156724-46-8) vs. piperidine (target compound).

- Salt Form : Free base (CAS 156724-46-8) vs. oxalate salt (target compound).

Implications :

- The 4-methylpiperazine group introduces a tertiary amine with higher basicity than piperidine, which could alter solubility and receptor-binding kinetics .

Synthesis : Both compounds likely employ similar amide-coupling strategies, though the oxalate salt in the target compound requires additional counterion integration steps.

Methyl 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Patent Example)

Structural Differences :

- Core Modifications: The patent compound replaces the piperidine-propanamido group with a pyrazolo[3,4-d]pyrimidin-1-yl-ethyl chromenone moiety.

- Substituents: Fluorophenyl and chromenone groups introduce planar aromaticity and electron-withdrawing effects, contrasting with the target compound’s simpler phenyl and piperidine groups .

Physical Properties :

- Melting Point : 227–230°C (patent compound) vs. unspecified for the target compound.

- Molecular Weight : 560.2 g/mol (patent compound) vs. ~437.5 g/mol (estimated for target compound).

Synthesis: The patent compound uses a boronic acid coupling reaction with [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), a method adaptable to the target compound’s synthesis .

Tabulated Comparison of Key Features

| Parameter | Target Compound | CAS 156724-46-8 | Patent Compound |

|---|---|---|---|

| Ester Group | Methyl | Ethyl | Methyl |

| Amine Substituent | Piperidin-1-yl | 4-Methylpiperazin-1-yl | Pyrazolo[3,4-d]pyrimidin-1-yl |

| Salt Form | Oxalate | Free base | Unspecified |

| Molecular Weight | ~437.5 g/mol (estimated) | ~417.5 g/mol (estimated) | 560.2 g/mol |

| Melting Point | Not reported | Not reported | 227–230°C |

| Synthetic Method | Likely Pd-catalyzed coupling | Similar amide coupling | Pd-catalyzed Suzuki-Miyaura coupling |

Biological Activity

Chemical Structure and Properties

The chemical structure of Methyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₄S

- Molecular Weight : 373.46 g/mol

The compound features a thiophene ring, which is known for its diverse biological activities, and a piperidine moiety that may influence its pharmacological effects.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 2.3 |

| Compound C | HCT-116 | 6.0 |

| Compound D | MCF-7 | 5.5 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. The presence of the thiophene ring suggests potential interactions with cellular pathways involved in proliferation and apoptosis. Research indicates that similar compounds can inhibit key enzymes or receptors associated with tumor growth .

Neuropharmacological Effects

Compounds containing piperidine groups are often investigated for their neuropharmacological properties. The piperidine moiety may contribute to analgesic or anxiolytic effects, making this compound a candidate for further exploration in pain management or psychiatric disorders.

Study on Related Thiophene Derivatives

A study investigated a series of thiophene derivatives, revealing that modifications to the thiophene ring significantly impacted their anticancer activity. The study utilized molecular docking techniques to elucidate the binding affinities of these compounds to various targets, suggesting that structural variations could enhance efficacy against specific cancer types .

Clinical Implications

While direct clinical data on this compound is scarce, the promising results from related compounds indicate potential therapeutic applications in oncology. Further preclinical and clinical studies are necessary to validate these findings and explore the safety profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.